N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-24-18(15-8-4-9-16(20)12-15)13-21-25(22,23)19-11-5-7-14-6-2-3-10-17(14)19/h2-12,18,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQALDVMSZUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-1-sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The methoxyethyl chain and fluorophenyl group are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Reduction: Formation of naphthalene-1-amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Antibacterial Properties
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide has demonstrated significant antibacterial activity. Studies indicate that it acts as an inhibitor of key bacterial enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This mechanism is crucial for the survival of many pathogenic bacteria, making this compound a potential candidate for developing new antibacterial agents.
Antitumor Effects
Research has shown that this compound exhibits antitumor properties by inhibiting the growth of various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, where it induced apoptosis and caused cell cycle arrest. These findings suggest that the compound may serve as a lead structure for the development of novel anticancer therapies.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Antibacterial Activity : A study evaluating its antibacterial properties reported significant inhibition against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antitumor Effects : In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability in cancer cell lines, accompanied by increased markers of apoptosis.
- Safety Profile : Toxicological assessments indicated that the compound exhibited low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related sulfonamide derivatives:
Structural Stability and Interactions
- Crystal Packing : Analogous sulfonamides (e.g., ) exhibit weak intramolecular C–H⋯O bonds and π–π stacking (3.7 Å distance), stabilizing the crystal lattice. The target compound’s 3-fluorophenyl group may alter dihedral angles or packing efficiency.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide, with the CAS number 1797876-97-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 359.4 g/mol. The compound features a naphthalene core substituted with a sulfonamide group and a methoxyethyl chain, which are critical for its biological activity.
Inhibition of Leishmania
Research has demonstrated that naphthalene sulfonamides can inhibit the growth of Leishmania species. A study highlighted the structure-activity relationship (SAR) of various naphthalene sulfonamides, revealing that compounds with similar structures to this compound exhibit significant inhibitory effects on Leishmania tarentolae promastigotes. The IC values for these compounds were reported to be as low as 9.5 μM, indicating potent activity against this pathogen .
Cardiovascular Effects
A notable study evaluated the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. Although specific data for this compound was not provided, other sulfonamides demonstrated significant impacts on cardiac function, suggesting potential cardiovascular applications .
FABP4 Inhibition
Another significant finding involves the inhibition of Fatty Acid Binding Protein 4 (FABP4), which plays a crucial role in metabolic and inflammatory processes. Naphthalene sulfonamide derivatives have been identified as potent inhibitors of FABP4, showing binding affinities comparable to established inhibitors. This suggests that this compound may also exhibit similar properties .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide, and how can purity be ensured?
Methodological Answer: A multi-step synthesis is typically employed, starting with sulfonylation of naphthalene-1-sulfonyl chloride with a fluorophenyl-methoxyethyl amine intermediate. Key steps include:
- Sulfonamide Coupling: Reacting naphthalene-1-sulfonyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization from ethyl acetate/n-heptane yields high-purity crystals (>95%) .
- Quality Control: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., sulfonamide proton at δ 8.5–9.0 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A combination of spectroscopic and computational methods is recommended:
- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯O hydrogen bonds, π–π stacking distances ~3.7 Å) .
- Spectroscopy: Use FT-IR to identify sulfonamide S=O stretches (~1350 cm) and F NMR to confirm fluorophenyl group integrity .
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and HOMO-LUMO gaps, correlating with reactivity .
Advanced Research Questions
Q. What strategies mitigate low yields in sulfonamide coupling reactions involving sterically hindered intermediates?
Methodological Answer: Low yields often arise from steric hindrance at the methoxyethyl moiety. Solutions include:
- Solvent Optimization: Use DMF or THF to enhance solubility of bulky intermediates .
- Catalytic Activation: Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity .
- Temperature Gradients: Perform reactions at 313 K for 4–6 hours to balance kinetics and side-product formation .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Use a tiered approach:
- In Silico Docking: Screen against Protein Data Bank (PDB) targets (e.g., carbonic anhydrase II) using AutoDock Vina to predict binding affinities and key residues (e.g., fluorophenyl group interactions) .
- Surface Plasmon Resonance (SPR): Immobilize target proteins on a CM5 chip to measure real-time binding kinetics (K, k/k) .
- Cellular Assays: Test inhibition of enzymatic activity in HEK293 cells transfected with target receptors, using fluorogenic substrates .
Q. What in vitro models are suitable for assessing systemic toxicity, and how should conflicting data be addressed?
Methodological Answer:
- Hepatotoxicity: Use primary human hepatocytes or HepG2 cells, monitoring ATP depletion and CYP3A4 inhibition via luminescence assays .
- Nephrotoxicity: Employ HK-2 renal proximal tubule cells, measuring oxidative stress markers (e.g., glutathione depletion) .
- Resolving Data Conflicts: Apply Hill slope analysis to dose-response curves and validate via orthogonal assays (e.g., transcriptomics for apoptosis genes) . Retrospective cohort studies can contextualize historical data discrepancies by adjusting for variables like cell passage number .
Q. How can researchers design studies to resolve contradictions in reported toxicological profiles?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubMed/TOXLINE using Boolean strings (e.g.,
("naphthalene sulfonamide" AND (toxicity OR pharmacokinetics)) NOT rodent) to filter human-relevant studies . - Dose-Response Reconciliation: Apply benchmark dose (BMD) modeling to harmonize EC values across studies, accounting for interspecies differences (e.g., allometric scaling) .
- Mechanistic Studies: Use CRISPR-edited cell lines (e.g., KO of CYP2E1) to isolate metabolic pathways contributing to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
